molecular formula C19H17OP B14807849 (3-Methoxyphenyl)diphenylphosphane

(3-Methoxyphenyl)diphenylphosphane

Cat. No.: B14807849
M. Wt: 292.3 g/mol
InChI Key: AIJLFWDIJPPKHC-UHFFFAOYSA-N
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Description

3-(Diphenylphosphino)anisole is an organophosphorus compound with the chemical formula C19H17OP. It is a white solid that is soluble in organic solvents. This compound is used as a ligand in organometallic chemistry and homogeneous catalysis. It is known for its hemilabile properties, which means it can form stable complexes with metals while still allowing for dynamic behavior in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Diphenylphosphino)anisole can be synthesized through several methods. One common approach involves the reaction of 3-bromoanisole with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of 3-(Diphenylphosphino)anisole often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphino)anisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Diphenylphosphino)anisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphino)anisole involves its ability to form stable complexes with metal ions. The phosphine group acts as a donor ligand, coordinating with metal centers to form catalytic complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diphenylphosphino)anisole is unique due to its hemilabile nature, which allows it to form stable yet dynamic complexes with metals. This property makes it particularly useful in catalytic applications where flexibility and stability are both required .

Properties

Molecular Formula

C19H17OP

Molecular Weight

292.3 g/mol

IUPAC Name

(3-methoxyphenyl)-diphenylphosphane

InChI

InChI=1S/C19H17OP/c1-20-16-9-8-14-19(15-16)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3

InChI Key

AIJLFWDIJPPKHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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